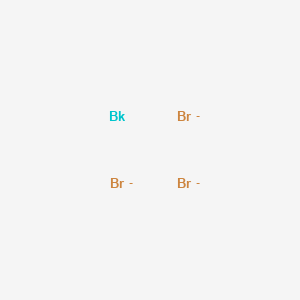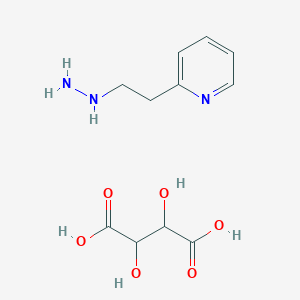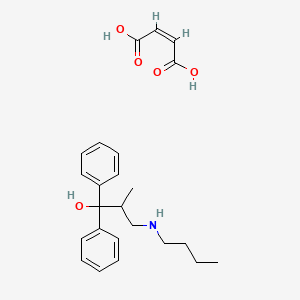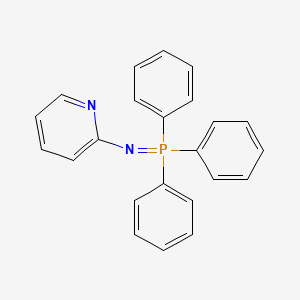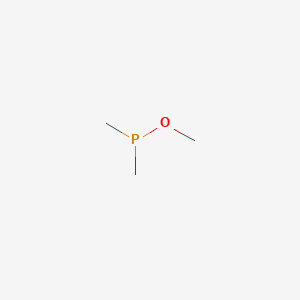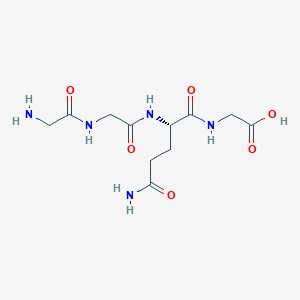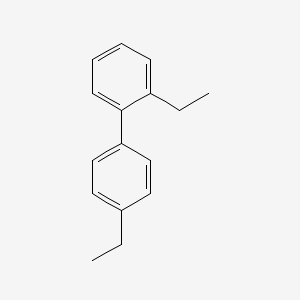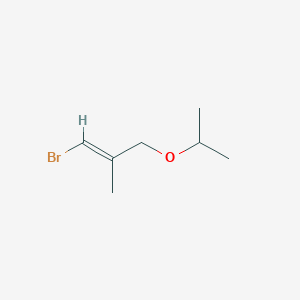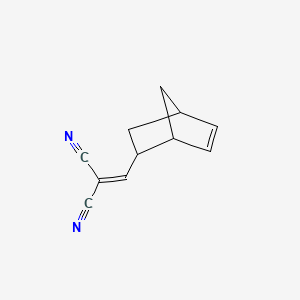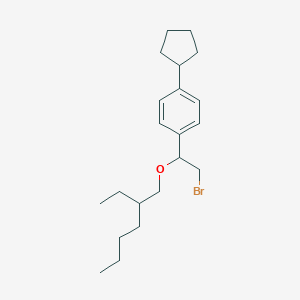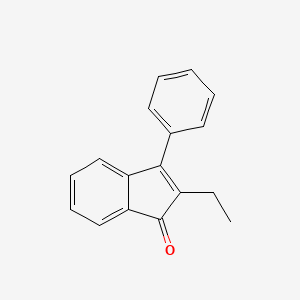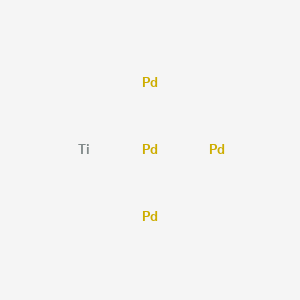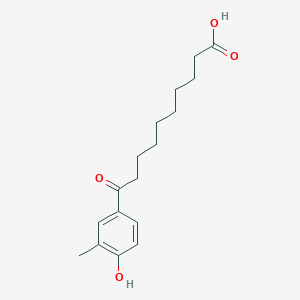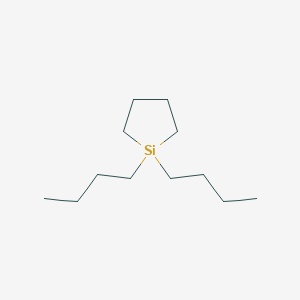
Silacyclopentane, 1,1-dibutyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silacyclopentane, 1,1-dibutyl- is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by a five-membered ring structure containing silicon and carbon atoms. The presence of silicon in the ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Silacyclopentane, 1,1-dibutyl- can be synthesized through several methods. One common approach involves the diene condensation of 1,3-cyclopentadiene with 1,1-dichlorosilacyclopent-3-ene, followed by methylation of the silicon-chlorine bonds . Another method involves the ring enlargement of silacyclobutane using lithium carbenoids, which results in the formation of 2-halo-1-silacyclopentane .
Industrial Production Methods
Industrial production of silacyclopentane, 1,1-dibutyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反应分析
Types of Reactions
Silacyclopentane, 1,1-dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing products.
Reduction: Reduction reactions can convert silacyclopentane derivatives into simpler silicon-containing compounds.
Substitution: Substitution reactions at the silicon atom can lead to the formation of various functionalized silacyclopentanes.
Common Reagents and Conditions
Common reagents used in the reactions of silacyclopentane, 1,1-dibutyl- include:
Oxidizing agents: Such as hydrogen peroxide and other peroxides.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting agents: Such as halogens and organometallic reagents.
Major Products Formed
The major products formed from the reactions of silacyclopentane, 1,1-dibutyl- include siloxanes, silanes, and various functionalized silacyclopentanes .
科学研究应用
Silacyclopentane, 1,1-dibutyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a part of medical devices.
作用机制
The mechanism of action of silacyclopentane, 1,1-dibutyl- involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The compound’s unique ring structure also contributes to its reactivity and stability .
相似化合物的比较
Similar Compounds
Silacyclobutane: A four-membered ring compound with similar reactivity but different ring strain and stability.
Silacyclohexane: A six-membered ring compound with different chemical properties due to the larger ring size.
Uniqueness
Silacyclopentane, 1,1-dibutyl- is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
18105-47-0 |
|---|---|
分子式 |
C12H26Si |
分子量 |
198.42 g/mol |
IUPAC 名称 |
1,1-dibutylsilolane |
InChI |
InChI=1S/C12H26Si/c1-3-5-9-13(10-6-4-2)11-7-8-12-13/h3-12H2,1-2H3 |
InChI 键 |
KYZZJOQXJJMWKP-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Si]1(CCCC1)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


